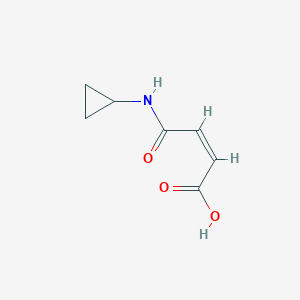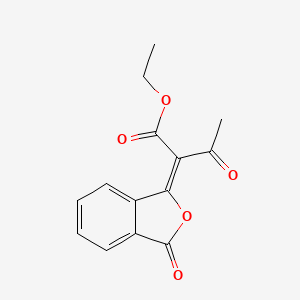![molecular formula C22H28N4O4 B2932668 (tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 847340-28-7](/img/structure/B2932668.png)
(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrofuran (THF) derivatives, such as the one you mentioned, are often used in organic synthesis due to their reactivity and stability . They can participate in a variety of reactions and can be used to synthesize complex organic molecules .
Synthesis Analysis
The synthesis of THF derivatives can involve various methods, including C-C bond formation and functionalization of alkane feedstocks . The exact synthesis route for your specific compound would depend on the starting materials and desired functional groups .Molecular Structure Analysis
The molecular structure of THF derivatives can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The exact structure would depend on the specific functional groups present in the molecule .Chemical Reactions Analysis
THF derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions, additions to carbonyl groups, and reductions . The exact reactions would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of THF derivatives, such as melting point, boiling point, and solubility, can be determined using various analytical techniques. These properties would depend on the specific functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of heterocyclic compounds like "(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate" often involves complex reactions that yield novel structures with significant potential in various scientific applications. For example, the work by Fujimori et al. (1986) outlines the synthesis of new heterocyclic compounds, including pyrrole and furan analogues, through reactions involving morpholino enamines of N-ethoxycarbonyl-3-oxopyrrolidine or 3-oxotetrahydrofuran. These compounds are synthesized by dehydrogenation followed by demethoxycarbonylation to obtain azuleno-[1,2-b]pyrrole and azuleno[1,2-b]furan, respectively (Fujimori et al., 1986). Similarly, Wang et al. (2016) describe the expedient synthesis of pyrrolo[1,2-a]quinoxalines through one-pot three-component reactions that involve 2-alkoxy-2,3-dihydrofuran, o-phenylenediamine, and ketones, showcasing the versatility and reactivity of such heterocyclic frameworks (Wang et al., 2016).
Potential Applications
The unique structural features of these heterocyclic compounds, characterized by the presence of pyrrolo, quinoxaline, and tetrahydrofuran moieties, suggest potential applications in fields like medicinal chemistry and materials science. For instance, the synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis by Uppar et al. (2020) highlight the biological activity and potential therapeutic applications of such compounds (Uppar et al., 2020). Additionally, the study by Anzenbacher et al. (2000) on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline as neutral anion receptors with augmented affinities and enhanced selectivities showcases the application of these compounds in the development of novel sensors and receptor molecules (Anzenbacher et al., 2000).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
oxolan-2-ylmethyl 2-amino-1-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-14(2)28-12-6-10-26-20(23)18(22(27)30-13-15-7-5-11-29-15)19-21(26)25-17-9-4-3-8-16(17)24-19/h3-4,8-9,14-15H,5-7,10-13,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBWFCKJXNVUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC4CCCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-fluorophenyl)imino]methyl}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2932588.png)

![[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride](/img/structure/B2932590.png)
![5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2932592.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea](/img/structure/B2932593.png)
![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3-ACETYLBENZOATE](/img/structure/B2932595.png)
![piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B2932600.png)


![4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2932604.png)


